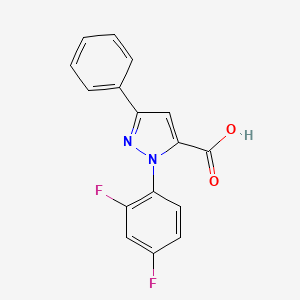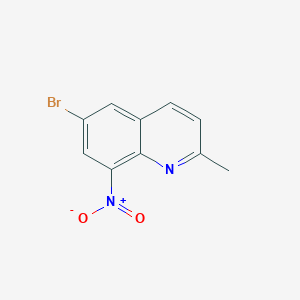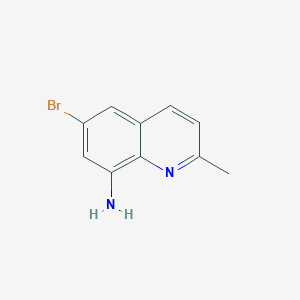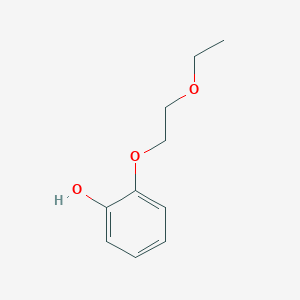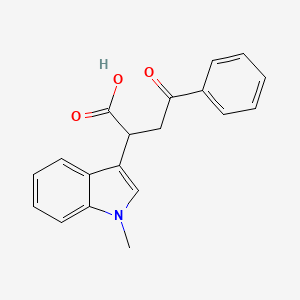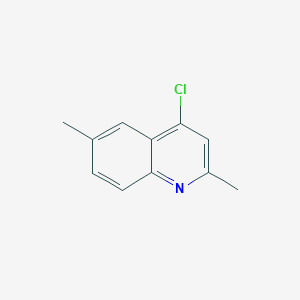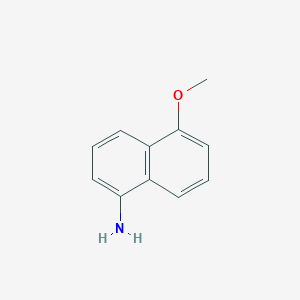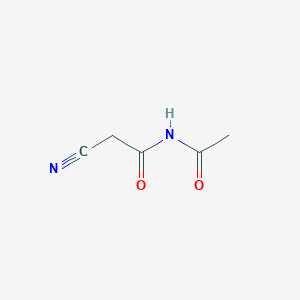
4-Amino-7-methoxy-2-methylquinoline
概要
説明
4-Amino-7-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
4-Amino-7-methoxy-2-methylquinoline and its derivatives have been investigated for their antimicrobial properties. Meyer et al. (2001) synthesized 4-amino-8-methylquinolines substituted with hydroxy- or methoxy-groups, demonstrating slight antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential for these compounds in developing new antimicrobial agents. Similarly, Thomas et al. (2010) explored the antimicrobial activities of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, showing that most compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in medical applications (Meyer et al., 2001; Thomas et al., 2010).
Anticancer Research
The potential anticancer properties of this compound derivatives have also been a subject of research. Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin-2(1H)-one and evaluated their anticancer activity. The compounds showed selective activity against cancer cells, with varying efficacies across different cancer types. Some of the synthesized compounds exhibited the ability to inhibit cancer cell migration, indicating their potential use in cancer therapy (Kubica et al., 2018).
Tubulin Polymerization Inhibition
Research by Wang et al. (2014) focused on modifying the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in lead compounds to produce 4-(N-cycloamino)quinazolines, which were evaluated for their ability to inhibit tubulin polymerization. One of the compounds, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated high in vitro cytotoxic activity and significant potency against tubulin assembly, indicating its potential as a novel class of tumor-vascular disrupting agents (Wang et al., 2014).
Foodborne Bacteria Inhibition
Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including this compound, against foodborne bacteria. The study aimed to develop natural preservatives from these compounds, showing significant antimicrobial activity and potential for use in food safety applications (Kim et al., 2014).
Safety and Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for drug discovery . Therefore, the future directions of “4-Amino-7-methoxy-2-methylquinoline” could involve further exploration of its potential applications in these areas.
作用機序
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers, and its specific targets are still under investigation .
Mode of Action
As a quinoline derivative, it may interact with its targets in a manner similar to other quinoline-based compounds . .
Biochemical Pathways
Quinoline derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular level are still under investigation .
生化学分析
Biochemical Properties
4-Amino-7-methoxy-2-methylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the production of ATP and other key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to cytochrome P450 enzymes, which can result in either inhibition or activation of these enzymes . This interaction can lead to changes in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . This compound can also interact with transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound in in vitro and in vivo studies has shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the metabolism of certain drugs and endogenous compounds . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . This compound can be metabolized into various products, some of which may have different biological activities. The interaction with cytochrome P450 enzymes can also affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which can affect its localization and accumulation . The distribution of this compound within cells can influence its biological activity, as different cellular compartments may have different concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, where it can affect cellular metabolism .
特性
IUPAC Name |
7-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEFIEPUGGZAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497035 | |
| Record name | 7-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-41-9 | |
| Record name | 7-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-7-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


